molecular formula C11H12F3N B2518348 cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1812174-93-8

cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine

Cat. No.: B2518348
CAS No.: 1812174-93-8
M. Wt: 215.219
InChI Key: ZUSHQSYFWIQVNY-WAAGHKOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine: is a chemical compound with the molecular formula C11H12F3N . It is characterized by the presence of a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires careful temperature control to ensure the desired cis-configuration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • cis-3-[4-(Methyl)phenyl]cyclobutanamine
  • cis-3-[4-(Chloromethyl)phenyl]cyclobutanamine
  • cis-3-[4-(Fluoromethyl)phenyl]cyclobutanamine

Comparison: cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable compound in various applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSHQSYFWIQVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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